N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline
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Overview
Description
N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic amine. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable aniline derivative undergoes halogenation followed by substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases like potassium carbonate (K_2CO_3) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH_3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline involves its interaction with specific molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Bromo-4-chlorophenyl)methyl]-2-chloroaniline
- N-[(2-Bromo-4-chlorophenyl)methyl]-2-bromoaniline
- N-[(2-Bromo-4-chlorophenyl)methyl]-2-iodoaniline
Uniqueness
N-[(2-Bromo-4-chlorophenyl)methyl]-2-fluoroaniline is unique due to the presence of a fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-2-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFN/c14-11-7-10(15)6-5-9(11)8-17-13-4-2-1-3-12(13)16/h1-7,17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCIAEPDLNGEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=C(C=C(C=C2)Cl)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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